![molecular formula C23H17N3 B2417451 4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile CAS No. 400079-54-1](/img/structure/B2417451.png)
4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile
説明
4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety linked to a benzonitrile group via an ethenyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile typically involves the reaction of 1-benzylbenzimidazole with 4-bromobenzonitrile under basic conditions. The reaction is facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is commonly used for forming carbon-carbon bonds. The reaction conditions often include the use of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) to reduce the ethenyl group or the nitrile group.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole moiety or the benzonitrile group, using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Pd/C in the presence of hydrogen gas or NaBH4 in methanol.
Substitution: NaOMe in methanol or LiAlH4 in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amines or alkanes.
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to benzimidazole compounds. The compound has been evaluated against various strains of bacteria and fungi, demonstrating significant activity.
Compound | MIC (µM) | Target Organisms |
---|---|---|
4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile | 5.08 | Staphylococcus aureus |
- | 5.19 | Escherichia coli |
- | 2.54 | Salmonella typhi |
In a study evaluating benzimidazole derivatives, it was found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ofloxacin and antifungals like fluconazole . The presence of electron-withdrawing groups on the aromatic rings significantly enhanced their antimicrobial properties.
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Compounds containing the benzimidazole scaffold have shown promising results in inhibiting cancer cell proliferation.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 4.53 | HCT116 (Colorectal carcinoma) |
- | 5.85 | HCT116 |
- | 9.99 | Standard (5-Fluorouracil) |
In vitro studies indicated that this compound exhibits lower IC50 values compared to standard chemotherapeutics, suggesting a higher efficacy against colorectal cancer cells . The selectivity index for normal cells was also favorable, indicating a potential therapeutic window for clinical applications.
Case Study 1: Antimicrobial Evaluation
In a comprehensive study, several derivatives of benzimidazole were synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that modifications in the structure, particularly substituents on the benzene rings, significantly influenced their antimicrobial efficacy.
Case Study 2: Anticancer Screening
Another pivotal study focused on the anticancer effects of benzimidazole derivatives against various cancer cell lines. The research utilized a Sulforhodamine B assay to determine cell viability post-treatment with the compound. The findings highlighted that certain derivatives exhibited potent antiproliferative effects, outperforming standard treatments .
作用機序
The mechanism by which 4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile exerts its effects involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-(4-(azetidin-2-one)-3-chloro-4-phenyl)-1H-phenylbenzimidazole
- 2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole
- 2-polyfluoroalkylbenzimidazo[1,2-a]pyrimidine-4-carbaldehyde derivatives
Uniqueness
4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties
生物活性
The compound 4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 342.40 g/mol
- IUPAC Name : 4-[2-(1-benzyl-1H-benzimidazol-2-yl)ethenyl]benzonitrile
This compound features a benzimidazole ring, which is critical for its biological activity.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through cell cycle arrest.
- Modulation of signaling pathways such as PI3K/Akt and MAPK.
- Case Studies :
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives is well-documented, with studies indicating effectiveness against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies :
Anti-inflammatory Effects
Benzimidazole derivatives have also been investigated for their anti-inflammatory properties.
- Mechanism :
- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Reduction of nitric oxide production in macrophages.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Substituent | Effect on Activity |
---|---|
Benzyl group | Enhances lipophilicity and cellular uptake |
Ethenyl group | Increases potency against certain cancer types |
Cyano group | Contributes to overall stability and reactivity |
Research Findings
Recent literature highlights the ongoing research into the pharmacological properties of benzimidazole derivatives:
- Pharmacological Profiles :
-
Clinical Implications :
- The potential for these compounds in treating resistant strains of bacteria and various cancers is being actively explored, with ongoing clinical trials assessing their efficacy and safety profiles.
特性
IUPAC Name |
4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3/c24-16-19-12-10-18(11-13-19)14-15-23-25-21-8-4-5-9-22(21)26(23)17-20-6-2-1-3-7-20/h1-15H,17H2/b15-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISVZBNAVUGLBM-CCEZHUSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。